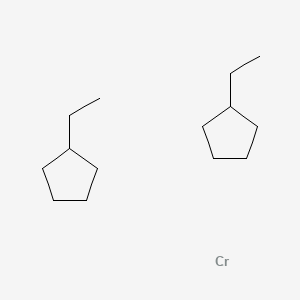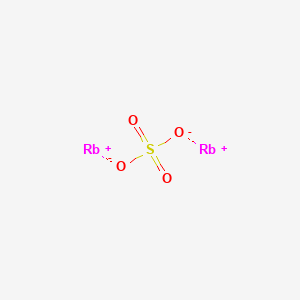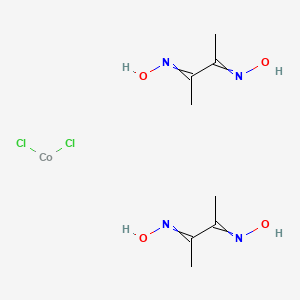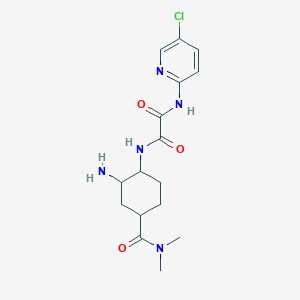
Chromium;ethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Diethylchromocene, also known as bis(ethylcyclopentadienyl)chromium(II), is an organochromium compound with the molecular formula C14H18Cr. It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
1,1’-Diethylchromocene can be synthesized through several methods. One common synthetic route involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran (THF). The reaction proceeds as follows:
[ \text{CrCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Cr}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ]
Another method involves the reduction of chromium(III) chloride with sodium cyclopentadienide, which also yields 1,1’-Diethylchromocene . Industrial production methods typically involve similar reactions but are scaled up and optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,1’-Diethylchromocene undergoes various chemical reactions, primarily due to its highly reducing nature and the lability of its cyclopentadienyl ligands. Some of the notable reactions include:
Oxidation: The compound can be oxidized to form chromium(III) species.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The cyclopentadienyl ligands can be displaced by other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or halogens, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-Diethylchromocene has several applications in scientific research:
Catalysis: It is used as a catalyst in the polymerization of ethylene and other olefins.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of metallocenes.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mécanisme D'action
The mechanism by which 1,1’-Diethylchromocene exerts its effects is primarily through its ability to donate electrons and participate in redox reactions. The compound’s molecular targets and pathways involve interactions with various substrates and reagents, leading to the formation of new chemical species. Its reducing nature makes it a valuable reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
1,1’-Diethylchromocene is similar to other metallocenes such as ferrocene and nickelocene. it is unique due to the presence of chromium, which imparts different electronic and magnetic properties compared to iron or nickel. Similar compounds include:
Ferrocene: Bis(cyclopentadienyl)iron(II)
Nickelocene: Bis(cyclopentadienyl)nickel(II)
Chromocene: Bis(cyclopentadienyl)chromium(II)
These compounds share a similar sandwich structure but differ in their chemical reactivity and applications .
Propriétés
Formule moléculaire |
C14H28Cr |
|---|---|
Poids moléculaire |
248.37 g/mol |
Nom IUPAC |
chromium;ethylcyclopentane |
InChI |
InChI=1S/2C7H14.Cr/c2*1-2-7-5-3-4-6-7;/h2*7H,2-6H2,1H3; |
Clé InChI |
RJEDHPCOZMDWGG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC1.CCC1CCCC1.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)

![(15-Ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl)methanol](/img/structure/B15285587.png)
![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B15285619.png)

![(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)
![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)
